Cas no 221682-41-3 (Jasmonic Acid)

Jasmonic Acid 化学的及び物理的性質
名前と識別子
-
- ?? Jasmonic acid
- Jasmonic Acid (mixture of isomers)
- 3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone (mixture of isomers)
- 3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid (mixture of isomers)
- (+/-)-Jasmonic acid
- ZNJFBWYDHIGLCU-ARJAWSKDSA-N
- 3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone
- J0004
- 3-oxo-2-[(z)-2-pentenyl]-1-cyclopentaneacetic acid
- {3-Oxo-2-[2-pentenyl]cyclopentyl}acetic acid, AldrichCPR
- 3-Oxo-2-(2Z)-2-penten-1-yl-cyclopentane-1-acetic acid
- (Z)-2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetic acid
- D91222
- 221682-41-3
- 77026-92-7
- MFCD00189365
- CS-0357506
- (1R,2R)-rel-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid; (+/-)-Jasmonic Acid; [1alpha,2beta(Z)]-3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid;
- 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
- Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-
- SCHEMBL4360733
- CHEMBL445499
- Cyclopentaneaceticacid,3-oxo-2-(2Z)-2-penten-1-yl-
- Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-
- Jasmonic Acid
-
- MDL: MFCD00189365
- インチ: 1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-
- InChIKey: ZNJFBWYDHIGLCU-ARJAWSKDSA-N
- ほほえんだ: O=C1C([H])([H])C([H])([H])C([H])(C([H])([H])C(=O)O[H])C1([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 210.125594432g/mol
- どういたいしつりょう: 210.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 54.4
Jasmonic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1256604-1g |
Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)- |
221682-41-3 | 85% | 1g |
$260 | 2024-06-06 | |
eNovation Chemicals LLC | Y1256604-5g |
Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)- |
221682-41-3 | 85% | 5g |
$710 | 2023-05-17 | |
TRC | J210543-100mg |
Jasmonic Acid |
221682-41-3 | 100mg |
$ 80.00 | 2022-06-04 | ||
Chemenu | CM468002-1g |
Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)- |
221682-41-3 | 95%+ | 1g |
$144 | 2024-07-18 | |
TRC | J210543-50mg |
Jasmonic Acid |
221682-41-3 | 50mg |
$ 65.00 | 2022-06-04 | ||
Apollo Scientific | BIJ0379-250mg |
(+/-)-Jasmonic acid |
221682-41-3 | 250mg |
£54.00 | 2025-02-19 | ||
Chemenu | CM468002-5g |
Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)- |
221682-41-3 | 95%+ | 5g |
$561 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-484802-1 g |
Jasmonic Acid (mixture of isomers), |
221682-41-3 | 1g |
¥2,738.00 | 2023-07-11 | ||
abcr | AB250194-5 g |
Jasmonic Acid (mixture of isomers), 85%; . |
221682-41-3 | 85% | 5g |
€539.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DZ447-200mg |
Jasmonic Acid |
221682-41-3 | 85.0%(GC) | 200mg |
¥460.0 | 2022-05-30 |
Jasmonic Acid 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
Jasmonic Acidに関する追加情報
Jasmonic Acid (CAS No. 221682-41-3): A Comprehensive Overview
Jasmonic Acid (CAS No. 221682-41-3) is a crucial phytohormone that plays a significant role in plant defense mechanisms and developmental processes. This compound, first identified in the late 1960s, has since become a focal point in plant biology and biochemistry research. Its unique properties and wide-ranging effects make it an essential component in various agricultural and pharmaceutical applications.
Jasmonic Acid is a member of the jasmonate family, which includes a variety of related compounds such as methyl jasmonate and jasmonoyl-isoleucine (JA-Ile). These compounds are derived from the oxidation of linolenic acid, a polyunsaturated fatty acid found in plant cell membranes. The biosynthesis of Jasmonic Acid involves a series of enzymatic reactions, including lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).
The primary function of Jasmonic Acid is to mediate plant responses to biotic and abiotic stresses. When plants are attacked by herbivores or pathogens, Jasmonic Acid signaling pathways are activated, leading to the production of defense-related proteins and secondary metabolites. This response helps plants to deter pests and pathogens, thereby enhancing their survival and fitness. Additionally, Jasmonic Acid plays a crucial role in regulating plant growth and development, including leaf senescence, root growth, and flower development.
Recent studies have shed light on the molecular mechanisms underlying Jasmonic Acid signaling. One key finding is the identification of the CORONATINE INSENSITIVE 1 (COI1) receptor, which binds to JA-Ile to initiate downstream signaling events. This receptor-mediated pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) proteins, which act as repressors of Jasmonic Acid-responsive genes. Once JAZ proteins are degraded, transcription factors such as MYC2 can activate the expression of defense-related genes.
In agricultural applications, Jasmonic Acid has been used to enhance crop resistance to pests and diseases. For example, exogenous application of Jasmonic Acid or its derivatives can induce systemic acquired resistance (SAR) in plants, making them more resilient to future attacks. This approach has shown promise in reducing the need for chemical pesticides, thereby promoting sustainable agriculture practices.
Beyond its role in plant defense, Jasmonic Acid has also been explored for its potential therapeutic applications in human health. Research has indicated that Jasmonic Acid and its derivatives may have anti-inflammatory properties, making them candidates for treating inflammatory diseases such as arthritis. Additionally, some studies have suggested that Jasmonic Acid may have anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
The versatility of Jasmonic Acid extends to its use in biotechnology and synthetic biology. Scientists have engineered plants to overproduce Jasmonic Acid or its precursors through genetic modifications, leading to enhanced resistance against various stressors. These advancements have significant implications for improving crop yields and developing new strategies for plant protection.
In conclusion, Jasmonic Acid (CAS No. 221682-41-3) is a multifaceted compound with far-reaching impacts on plant biology and beyond. Its role in mediating plant defense responses, regulating growth and development, and potential therapeutic applications underscores its importance in both scientific research and practical applications. As ongoing research continues to uncover new insights into the mechanisms and functions of Jasmonic Acid, its significance is likely to grow even further.
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